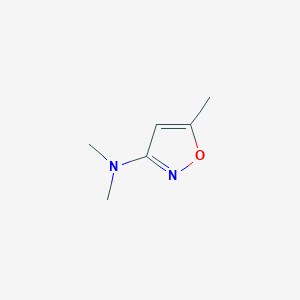
N,N,5-三甲基异恶唑-3-胺
描述
“N,N,5-Trimethylisoxazol-3-amine” is a chemical compound that belongs to the class of isoxazoles . It is used in the field of organic synthesis .
Synthesis Analysis
The synthesis of “N,N,5-Trimethylisoxazol-3-amine” involves a multi-step reaction with 2 steps. The yield of the reaction is 94 percent. The reaction conditions involve the use of BH3*DMS in tetrahydrofuran and heating for 6 hours .Molecular Structure Analysis
The molecular formula of “N,N,5-Trimethylisoxazol-3-amine” is C6H10N2O . The molecular weight is 126.16 .Physical and Chemical Properties Analysis
The boiling point of “N,N,5-Trimethylisoxazol-3-amine” is not specified . More detailed physical and chemical properties were not found in the search results.科学研究应用
基于生物质的醇胺化
N,N,5-三甲基异恶唑-3-胺与基于生物质的醇的胺化有关,这是生产各种化学品的关键。该过程生成胺,这是农用化学品、药品、洗涤剂和其他产品中化学工业中的关键中间体。通过直接醇胺化将醇转化为胺是一个有吸引力的过程,因为水是主要副产物,使其对环境友好(Pera‐Titus 和 Shi,2014)。
镧系元素配合物的光致发光研究
N,N,5-三甲基异恶唑-3-胺衍生物已在光致发光方面进行了研究,特别是在镧系元素配合物中。这些研究涉及此类配合物的结构和光致发光分析,提供了对其在包括照明和显示技术在内的各个领域的潜在应用的见解(Pan、Zheng、Liu、Liu 和 Su,2009)。
用于气体传感的质子导电骨架
该化合物参与质子导电金属有机骨架 (MOF) 的合成,该骨架用于检测低浓度的氨和胺气体。这些骨架提供高度灵敏和选择性的传感能力,可用于环境监测和工业应用(Liu、Liu、Yu、Yang、Li 和 Li,2018)。
安全和危害
未来方向
Isoxazoles, the class of compounds to which “N,N,5-Trimethylisoxazol-3-amine” belongs, continue to attract the attention of researchers due to their synthetic availability, special chemical and biological properties, and widespread practical use . Future research may focus on developing new synthetic strategies and designing new isoxazole derivatives based on the most recent knowledge .
作用机制
Target of Action
N,N,5-Trimethylisoxazol-3-amine is a derivative of isoxazoles, which are known to be biologically active compounds . Isoxazoles have been found to possess various types of biological activity, including antimicrobial, antiviral, antitumor, anti-inflammatory, immunomodulating, anticonvulsant, and antidiabetic effects . .
Mode of Action
Isoxazoles, in general, are known for their synthetic availability, special chemical and biological properties, and widespread practical use . The presence of the labile N–O bond in the isoxazole ring capable of cleavage allows one to obtain various 1,3-bifunctional derivatives of carbonyl compounds as a result of a series of transformations .
Biochemical Pathways
Isoxazoles are known to be involved in a variety of reactions leading to the construction of the isoxazole ring .
Result of Action
Many isoxazoles are known to possess different types of biological activity .
生化分析
Biochemical Properties
N,N,5-Trimethylisoxazol-3-amine plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are essential for the metabolism of many drugs and endogenous compounds . The nature of these interactions often involves the binding of N,N,5-Trimethylisoxazol-3-amine to the active site of the enzyme, thereby modulating its catalytic activity.
Cellular Effects
The effects of N,N,5-Trimethylisoxazol-3-amine on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that N,N,5-Trimethylisoxazol-3-amine can alter the expression of genes involved in oxidative stress responses and apoptosis . Additionally, it has been found to impact cellular metabolism by modulating the activity of key metabolic enzymes, leading to changes in the levels of various metabolites.
Molecular Mechanism
At the molecular level, N,N,5-Trimethylisoxazol-3-amine exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, influencing their activity. For example, it has been shown to inhibit the activity of certain kinases, which play a critical role in cell signaling pathways . This inhibition can lead to downstream effects on gene expression and cellular function. Additionally, N,N,5-Trimethylisoxazol-3-amine can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The effects of N,N,5-Trimethylisoxazol-3-amine can change over time in laboratory settings. Its stability and degradation are important factors that influence its long-term effects on cellular function. In vitro studies have shown that N,N,5-Trimethylisoxazol-3-amine is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to N,N,5-Trimethylisoxazol-3-amine has been associated with changes in cellular function, including alterations in cell proliferation and apoptosis.
Dosage Effects in Animal Models
The effects of N,N,5-Trimethylisoxazol-3-amine vary with different dosages in animal models. At low doses, it has been found to have minimal toxic effects and can modulate specific biochemical pathways without causing significant adverse effects . At higher doses, N,N,5-Trimethylisoxazol-3-amine can induce toxic effects, including liver damage and oxidative stress. These threshold effects highlight the importance of dosage in determining the safety and efficacy of N,N,5-Trimethylisoxazol-3-amine in therapeutic applications.
Metabolic Pathways
N,N,5-Trimethylisoxazol-3-amine is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are crucial for its metabolism and clearance from the body . These interactions can affect the metabolic flux and levels of various metabolites, influencing the overall metabolic profile of cells and tissues. Additionally, N,N,5-Trimethylisoxazol-3-amine can modulate the activity of other metabolic enzymes, leading to changes in the production and utilization of key metabolic intermediates.
Transport and Distribution
The transport and distribution of N,N,5-Trimethylisoxazol-3-amine within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments . For instance, N,N,5-Trimethylisoxazol-3-amine has been found to interact with membrane transporters, facilitating its uptake into cells and distribution to various tissues. This transport mechanism is essential for its biological activity and therapeutic potential.
Subcellular Localization
N,N,5-Trimethylisoxazol-3-amine exhibits specific subcellular localization, which is crucial for its activity and function. It is often directed to specific compartments or organelles within the cell, such as the mitochondria or nucleus . This localization is mediated by targeting signals and post-translational modifications that direct N,N,5-Trimethylisoxazol-3-amine to its site of action. The subcellular localization of N,N,5-Trimethylisoxazol-3-amine can influence its interactions with other biomolecules and its overall biological effects.
属性
IUPAC Name |
N,N,5-trimethyl-1,2-oxazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O/c1-5-4-6(7-9-5)8(2)3/h4H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRUDDTPYFKELQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![4-(6,8-Dichloroimidazo[1,2-a]pyridin-2-yl)benzonitrile](/img/structure/B1408436.png)










